(E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S2/c31-26(25(20-11-3-1-4-12-20)21-13-5-2-6-14-21)29-30-27(32)24(34-28(30)33)18-22-16-9-15-19-10-7-8-17-23(19)22/h1-18,25H,(H,29,31)/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMFWJKYJVYTM-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide belongs to a class of thiazolidinone derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships.
Chemical Structure and Properties
The structure of the compound features a thiazolidinone core, which is critical for its biological activity. The presence of the naphthalen-1-ylmethylene group enhances its lipophilicity and potentially increases its interaction with biological membranes.
Structural Formula
The anticancer activity of thiazolidinone derivatives is primarily attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) | % Inhibition |
|---|---|---|---|
| 1 | MCF-7 | 7.67 | 64.4 |
| 2 | K562 | 14.60 | - |
| 3 | MDA-MB-231 | 11.7 | - |
These results indicate that modifications in the thiazolidinone structure can enhance its anticancer properties, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like cisplatin .
Case Studies
In a study by Nguyen et al., several thiazolidinone derivatives were synthesized and evaluated for their anticancer effects. The most potent derivative showed an IC50 value of 4.78 µg/mL against K562 cells, demonstrating a promising potential for further development as an anticancer agent .
Antimicrobial Activity
Thiazolidinone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Antimicrobial Efficacy
The compound has shown significant antimicrobial activity against various strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10.7 | 21.4 |
| Escherichia coli | 14.0 | 28.0 |
| Candida albicans | 12.5 | 25.0 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further pharmacological studies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely linked to their molecular structure. Modifications on the thiazolidinone ring can significantly influence their potency:
- Substituents : The introduction of various substituents at specific positions can enhance or diminish activity.
- Aromatic Groups : The presence of bulky aromatic groups like naphthalene can improve lipophilicity and cellular uptake.
Comparative Analysis
A comparative analysis of various thiazolidinone derivatives has shown that those with larger substituents at the N-position tend to exhibit increased cytotoxicity:
| Derivative | Lipophilicity | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| A | Low | 20 |
| B | Medium | 15 |
| C | High | 7 |
This trend indicates that optimizing structural features could lead to the development of more effective therapeutic agents .
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
The reactions involving this compound can be categorized as follows:
- Condensation Reactions : The initial step involves the condensation of the aldehyde with an amine or hydrazine derivative to form an imine or hydrazone, respectively.
- Cyclodehydration : Following condensation, cyclodehydration occurs where water is eliminated, leading to the formation of the thiazolidinone ring.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds similar to (E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide have shown promising results against Mycobacterium tuberculosis and other pathogens at low concentrations (6.25 μg/mL) .
Anticancer Potential
The thiazolidinone core structure has been linked to anticancer properties, with studies suggesting that modifications at specific positions can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer). The presence of electron-withdrawing groups on the aromatic rings has been shown to increase biological activity .
Characterization Techniques
Characterization of this compound typically involves:
Spectroscopic Methods
- Infrared Spectroscopy (IR) : Used to identify functional groups; characteristic peaks for NH and C=O bonds are observed.
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure, including hydrogen and carbon environments.
Table 2: Characterization Data
| Technique | Observations |
|---|---|
| IR | NH stretch at ~3250 cm⁻¹; C=O stretch at ~1720 cm⁻¹ |
| NMR | Signals corresponding to aromatic protons and thiazolidinone protons |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, synthetic efficiency, and physicochemical properties.
Structural Modifications and Substituent Effects
Arylidene Group :
- The naphthalen-1-ylmethylene group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., 4-chlorobenzylidene in Compound 9 or nitro-furyl in Compound 12). This may enhance membrane permeability but reduce solubility .
- Electron-withdrawing groups (e.g., nitro in Compound 12) lower condensation reaction yields (53% vs. 90% for Compound 9), likely due to reduced aldehyde reactivity .
- Acetamide Substituent: The 2,2-diphenyl group in the target compound introduces significant steric hindrance compared to monosubstituted acetamides (e.g., phenyl in Compound 10 or nitrophenyl in Compound 6b). This could affect binding affinity in biological targets .
- Core Heterocycle: Thiazolidinone derivatives (target, Compounds 9–13) exhibit distinct electronic profiles compared to triazole (Compound 6a) or quinazolinone (Compound 6) cores, influencing their interaction with biological targets .
Physicochemical Properties
- Melting Points: Thiazolidinones with aromatic substituents (e.g., Compound 9: 186–187°C) typically have higher melting points than furan- or nitro-substituted analogs (Compound 12: 155–156°C) due to enhanced crystallinity .
- Spectral Data : The naphthalene moiety in the target compound would produce complex aromatic signals in the δ 7.0–8.5 ppm range, similar to triazole derivatives in .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide?
The compound is typically synthesized via multi-step reactions involving:
- Step 1: Formation of a thiazolidinone core through cyclization reactions, often using reagents like chloroacetyl chloride or sodium azide in refluxing toluene/water mixtures (5–7 hours, monitored by TLC with hexane:ethyl acetate 9:1) .
- Step 2: Introduction of the naphthalene moiety via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), catalyzed by Cu(OAc)₂ in tert-BuOH:H₂O (3:1) at room temperature for 6–8 hours .
- Step 3: Purification via recrystallization (ethanol) or column chromatography.
Key considerations include solvent selection, reaction time optimization, and TLC monitoring to ensure intermediate purity .
Q. How are structural and purity characteristics of this compound validated in academic research?
Validation relies on spectroscopic and analytical methods:
- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole signals at δ 8.3–8.4 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed, with <1 ppm error) .
- TLC: Monitors reaction progress using hexane:ethyl acetate (8:2 or 9:1) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Initial screening focuses on:
- In vitro assays: Hypoglycemic activity via glucose uptake studies in cell lines (e.g., HepG2) or enzyme inhibition (e.g., α-glucosidase) .
- Toxicity profiling: Acute toxicity in Wistar rats (e.g., LD₅₀ determination) and histopathological analysis .
- Structure-activity relationship (SAR): Modifying substituents (e.g., nitro, methoxy groups) to correlate structural features with activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- DoE (Design of Experiments): Use factorial designs to test variables (e.g., solvent ratio, catalyst loading, temperature). For example, highlights statistical methods to reduce trials while maximizing data output .
- Green chemistry: Replace toluene with biodegradable solvents (e.g., cyclopentyl methyl ether) or employ microwave-assisted synthesis to reduce reaction time .
- Byproduct analysis: LC-MS or GC-MS to identify impurities and adjust stoichiometry .
Q. How should discrepancies between computational predictions and experimental data (e.g., spectral shifts, bioactivity) be resolved?
- Revisiting computational models: Refine DFT calculations (e.g., solvent effects, dispersion corrections) to better match experimental NMR/IR data .
- Experimental validation: Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation/hydrolysis artifacts .
- Cross-disciplinary collaboration: Integrate cheminformatics (e.g., ICReDD’s reaction path search tools) to reconcile theoretical and empirical results .
Q. What strategies address conflicting in vitro vs. in vivo bioactivity results?
- Pharmacokinetic profiling: Assess bioavailability via ADMET studies (e.g., plasma protein binding, metabolic stability) .
- Formulation optimization: Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Mechanistic studies: Employ transcriptomics/proteomics to identify off-target effects in vivo not evident in cell-based assays .
Q. How can researchers design derivatives to enhance target selectivity (e.g., kinase inhibition)?
- Scaffold modification: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density at the thioxothiazolidinone core, affecting binding affinity .
- Docking studies: Use AutoDock or Schrödinger Suite to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Bioisosteric replacement: Substitute diphenylacetamide with heterocyclic moieties (e.g., pyridine) to improve solubility and selectivity .
Q. What advanced characterization techniques resolve ambiguities in stereochemical assignments?
- X-ray crystallography: Confirm E/Z configuration of the naphthalen-1-ylmethylene group .
- NOESY NMR: Detect spatial proximity between protons (e.g., triazole and naphthalene groups) .
- ECD (Electronic Circular Dichroism): Assign absolute configuration for chiral centers .
Methodological Recommendations
- Data reproducibility: Document reaction conditions meticulously (e.g., humidity, light exposure) to mitigate batch-to-batch variability .
- Interdisciplinary integration: Combine synthetic chemistry with computational modeling (e.g., ICReDD’s feedback loop for reaction optimization) .
- Ethical reporting: Disclose negative results (e.g., failed coupling reactions) to guide peer researchers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
